molecular formula C5H8O3 B1194628 Ethyl oxirane-2-carboxylate CAS No. 4660-80-4

Ethyl oxirane-2-carboxylate

Cat. No. B1194628
CAS RN: 4660-80-4
M. Wt: 116.11 g/mol
InChI Key: LSGWSXRILNPXKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl oxirane-2-carboxylate can be synthesized through different methods, including the reaction of oxiranes with carboxylate compounds. For instance, the synthesis and study of derivatives like ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate demonstrate the compound's role in producing substances with significant biological activities, such as hypoglycemic effects (Eistetter & Wolf, 1982).

Molecular Structure Analysis

The molecular structure of ethyl oxirane-2-carboxylate and its derivatives plays a crucial role in their chemical and physical properties. Structural analyses, often involving X-ray diffraction and spectroscopic methods, provide insights into the arrangement of atoms within the molecule and its electronic environment, influencing reactivity and interactions with biological targets.

Chemical Reactions and Properties

Ethyl oxirane-2-carboxylate participates in various chemical reactions, including ring-opening reactions with aryl carboxylates. These reactions typically result in the formation of 1-alkyl-2-(aryloxy)ethyl carboxylates, showcasing the compound's versatility in organic synthesis (Funahashi, 1979). Additionally, its reactivity towards different reagents can lead to a wide range of derivatives with varied biological activities.

Physical Properties Analysis

The physical properties of ethyl oxirane-2-carboxylate, such as boiling point, melting point, and solubility, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and conditions, impacting its handling, storage, and application in research and industrial processes.

Chemical Properties Analysis

The chemical properties of ethyl oxirane-2-carboxylate, including its reactivity, stability, and interaction with other molecules, are fundamental to its application in synthesis and the development of new compounds. Studies on its reactions, such as those leading to hypoglycemic compounds, highlight its potential in medicinal chemistry and drug development (Eistetter & Wolf, 1982).

Scientific Research Applications

  • Hypoglycemic Activity : Ethyl oxirane-2-carboxylate derivatives have been studied for their ability to lower blood glucose levels. Specifically, compounds like ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate exhibited significant hypoglycemic activity in fasted rats (Eistetter & Wolf, 1982).

  • Inhibiting Mitochondrial Beta-Oxidation : Ethyl oxirane-2-carboxylate derivatives, such as POCA, inhibit β-oxidation at carnitine palmitoyltransferase I and have effects on plasma concentrations of cholesterol and triacylglycerol. They also influence the number of hepatic peroxisomes, similarly to hypolipidaemic drugs (Bone, Sherratt, Turnbull & Osmundsen, 1982).

  • Inhibitors of Carnitine Palmitoyltransferase-1 : 2-Substituted oxirane-2-carboxylic esters have attracted interest as inhibitors of carnitine palmitoyltransferase-1 (CPT-1), which is relevant for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) (Scott & Golding, 2004).

  • Oxirane Ring Opening Reactions : Research has explored the reactions of oxiranes with aryl esters, providing insights into the synthesis of various ethyl carboxylate compounds (Funahashi, 1979).

  • Radiochemical Synthesis : Ethyl oxirane-2-carboxylate derivatives have been used in radiochemical syntheses, particularly for compounds like Etomoxir, which inhibits the transport of fatty acids into mitochondria. This is significant for diagnostic metabolic studies and molecular imaging (Abbas, Yunus & Feinendegen, 2011).

  • Gene Mutation and Micronuclei Induction : Certain oxiranes, including derivatives of ethyl oxirane-2-carboxylate, have been studied for their potential to induce gene mutations and micronuclei in mammalian cells, which is important in understanding their genetic impact (Schweikl, Schmalz & Weinmann, 2004).

Safety And Hazards

The safety information for Ethyl oxirane-2-carboxylate indicates that it is a hazardous compound. It has been assigned the GHS07 and GHS02 pictograms, and its hazard statements include H225, H315, and H319 . Precautionary measures include avoiding breathing vapours, mist, or gas, and removing all sources of ignition .

Future Directions

The future directions for the study of Ethyl oxirane-2-carboxylate could involve further exploration of its synthesis and reaction mechanisms . Additionally, the development of new crosslinking mechanisms, such as the non-isocyanate polyurethane (NIPU) technologies, could represent a new technology for the coatings industry .

properties

IUPAC Name

ethyl oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGWSXRILNPXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317010
Record name Ethyl glycidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl oxirane-2-carboxylate

CAS RN

4660-80-4
Record name Ethyl glycidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4660-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004660804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl glycidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl oxirane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Dou, P Jia, X Chen, Z Wu, G Xu, Y Ni - Catalysis Science & …, 2022 - pubs.rsc.org
… esters with near-symmetric structures, including cyclic esters ethyl 2,2-dimethylcyclopropane-1-carboxylate (DMCPE), and oxyheterocyclic esters such as ethyl oxirane-2-carboxylate (…
Number of citations: 0 pubs.rsc.org
AJA Woolford, JE Pero, S Aravapalli… - Journal of Medicinal …, 2016 - ACS Publications
… Treatment of 5-nitro-1H-pyrazole with ethyl oxirane-2-carboxylate under basic conditions yielded pyrazole 17. The alcohol was subsequently methylated with methyl iodide in the …
Number of citations: 22 pubs.acs.org
R Van der Westhuyzen - 2010 - scholar.sun.ac.za
The human pathogen Staphylococcus aureus is a major cause of hospital-, and more recently, community-acquired infections. The rate at which this organism is acquiring resistance to …
Number of citations: 2 scholar.sun.ac.za
JE Anesini - 2023 - search.proquest.com
The trioxacarcin natural products are structurally complex, densely oxygenated bacterial isolates with exquisite biological activity towards a number of different human cancer cell lines. …
Number of citations: 2 search.proquest.com
G Celante - 2017 - teses.usp.br
No presente trabalho foram realizados estudos de regiosseletividade das reações de abertura de 2,3-epoxipropanoato de etila (1) utilizando diferentes nucleófilos de selênio e …
Number of citations: 2 www.teses.usp.br
栗山佑世, 薬博(薬科)第 - (No Title), 2021 - Tohoku University
Number of citations: 5

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